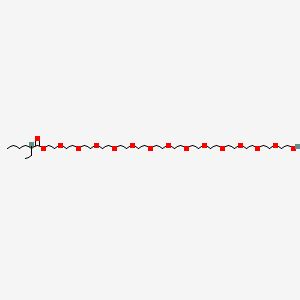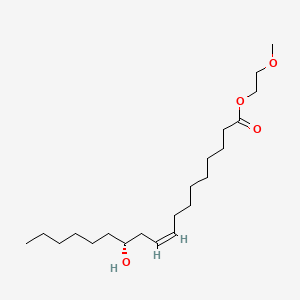
2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a diazonium group, making it a valuable reagent in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride typically involves multiple steps. One common method includes the diazotization of 2,5-dimethoxyaniline followed by coupling with a suitable azo compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium group .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reactants are carefully monitored to maintain the desired yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield 2,5-dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)amino)benzene, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and diazonium salts.
Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride involves its ability to form stable diazonium salts, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzene
- 2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)amino)benzene
Uniqueness
What sets 2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride apart is its diazonium group, which provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
94230-90-7 |
|---|---|
Molekularformel |
C18H18ClN5O4 |
Molekulargewicht |
403.8 g/mol |
IUPAC-Name |
4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2,5-dimethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C18H17N5O4.ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;/h4-10,17H,1-3H3;1H |
InChI-Schlüssel |
GIPOBELFRXAAAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2OC)[N+]#N)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















